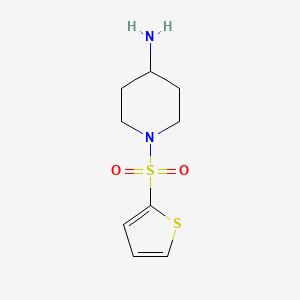

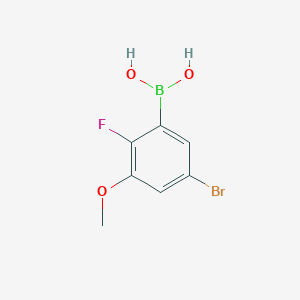

5-Bromo-2-fluoro-3-methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-fluoro-3-methoxyphenylboronic acid (BFMP) is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its unique properties. BFMP is a white crystalline powder that is soluble in polar solvents such as water and methanol. This compound is widely used in scientific research for its ability to form strong covalent bonds with diols and other electron-rich molecules.

Aplicaciones Científicas De Investigación

Hydromethylation Reactions

Hydromethylation involves the addition of a hydride source (such as a boronic acid) to an unsaturated carbon-carbon bond. Researchers have applied this sequence to methoxy-protected natural products, including (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol. Notably, the protodeboronation step using boronic acids, including 5-Bromo-2-fluoro-3-methoxyphenylboronic acid , played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with organic halides or triflates using a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 5-Bromo-2-fluoro-3-methoxyphenylboronic acid participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are prevalent in the structures of pharmaceuticals and organic materials .

Result of Action

The result of the action of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, which can have numerous applications in pharmaceuticals and materials science.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed in an aqueous environment and requires a base . Therefore, the pH of the environment can significantly impact the reaction. Additionally, the reaction requires a palladium catalyst, so the presence and concentration of this catalyst in the environment will also influence the action of 5-Bromo-2-fluoro-3-methoxyphenylboronic acid.

Propiedades

IUPAC Name |

(5-bromo-2-fluoro-3-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYWOSLXSOJUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-methoxyphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)

![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)

![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)

![N-[4-(dimethylamino)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632919.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)

![ethyl 3-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2632921.png)